Schottenol glucoside

Description

Properties

CAS No. |

61376-86-1 |

|---|---|

Molecular Formula |

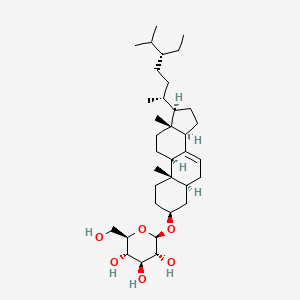

C35H60O6 |

Molecular Weight |

576.8 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h11,20-24,26-33,36-39H,7-10,12-19H2,1-6H3/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 |

InChI Key |

XWPUVGRUJWXYTP-PYUVDJBBSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |

Synonyms |

schottenol beta-D-glucoside schottenol glucoside schottenol glucoside, (3beta)-isome |

Origin of Product |

United States |

Scientific Research Applications

Antioxidant Properties

Research indicates that Schottenol glucoside exhibits significant antioxidant activity. A study involving argan oil phytosterols, including Schottenol, demonstrated its ability to reduce reactive oxygen species (ROS) production in microglial cells activated by lipopolysaccharides (LPS). This suggests that Schottenol may help mitigate oxidative stress, which is implicated in neurodegenerative diseases .

Table 1: Antioxidant Effects of this compound

| Parameter | Effect | Source |

|---|---|---|

| ROS Production | Significant decrease | |

| Cytotoxicity | No cytotoxic effects at concentrations up to 5 µM | |

| Anti-inflammatory markers | Reduced levels of IL-1β and TNF-α |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that treatment with Schottenol led to a reduction in the expression of pro-inflammatory cytokines and genes in activated microglial cells. This effect is crucial as chronic inflammation is linked to various diseases, including cancer and autoimmune disorders .

Gastroprotective Effects

This compound has been identified as having gastroprotective properties. Studies on dietary phytosterols indicated that certain sterols, including Schottenol, can provide protection against gastric ulceration induced by non-steroidal anti-inflammatory drugs (NSAIDs) and ethanol. In animal models, Schottenol demonstrated significant protective effects against ulcer formation .

Table 2: Gastroprotective Effects of this compound

| Model | Dose (mg) | Effect | Source |

|---|---|---|---|

| Ethanol-induced ulceration | 4 mg | Complete protection | |

| NSAID-induced ulceration | 2 mg | 90% reduction in ulcer length |

Potential Applications in Diabetes Management

Emerging research suggests that this compound may play a role in managing diabetes through its inhibitory effects on carbohydrate-digesting enzymes. In silico studies have indicated that compounds similar to Schottenol can inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . This inhibition can lead to better blood sugar control post-meals.

Comparison with Similar Compounds

Sterol Glucosides

- Schottenol vs. β-Sitosterol Glucosides: this compound’s Δ⁷-sterol structure confers distinct membrane-modulating properties compared to β-sitosterol glucoside’s Δ⁵-sterol, which is more prevalent in plants and linked to cholesterol metabolism .

- Bioactivity: this compound exhibits antioxidant effects, while β-sitosterol glucoside is studied for its role in sitosterolemia (a lipid storage disorder) .

Phenolic and Flavonoid Glucosides

- Hydrojuglone glucoside in walnut husks degrades into juglone, a potent antimicrobial agent, through oxidative pathways .

- Quercetin-3-O-glucoside and related flavonoid glucosides demonstrate superior radical-scavenging activity compared to sterol glucosides like this compound, as shown in antioxidant assays .

Specialized Glucosides

- Podophyllotoxin glucoside is a cytotoxic compound used in anticancer therapies, contrasting with this compound’s non-cytotoxic, membrane-stabilizing roles .

- Vanillin glucoside serves as a biosynthetic intermediate in vanilla flavor production, highlighting the diversity of glucoside applications beyond sterols .

Analytical Techniques for Differentiation

- UHPLC-MS/MS: Used to distinguish this compound from β-sitosterol glucoside based on sterol backbone fragmentation patterns .

- NMR Spectroscopy: Critical for resolving glycosidic linkage positions (e.g., C-3 in this compound vs. C-4 in podophyllotoxin glucoside) .

Preparation Methods

Benzyl Ether Protection-Deprotection Strategy

A five-step synthesis protocol adapted from cholesteryl glucoside methodologies offers a robust framework for this compound production. The process begins with hydroxyl group protection using benzyl ethers on a disaccharide precursor, such as sucrose. This step ensures regioselectivity during subsequent reactions. Acidic hydrolysis then cleaves the glycosidic bond, yielding a pyranosyl intermediate.

The critical glycosidic bond formation between the activated sugar and schottenol is achieved under Mitsunobu conditions or via Koenigs-Knorr reactions. Catalytic transfer hydrogenation removes benzyl protecting groups, yielding the final product. This method achieves an overall yield of 35%, with purity confirmed by APCI-MS-TOF analysis.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Benzyl chloride, NaOH, DMF | 85 |

| Hydrolysis | HCl (0.1 M), 60°C, 2 h | 90 |

| Glycosylation | Schottenol, -EtO, CHCl | 75 |

| Deprotection | Pd/C, H, EtOH | 95 |

Acid-Catalyzed Direct Glycosylation

A patent by Google Patents outlines an industrial-scale method for alkyl glycosides, adaptable to steryl glucosides. The process employs emulsion-based reactions at 100°–150°C under reduced pressure (10–100 mbar). Preheated reaction mixtures of schottenol, acidic catalysts (e.g., ), and emulsifiers (e.g., technical alkyl glucoside mixtures) facilitate glycoside formation.

Continuous removal of water via distillation ensures reaction equilibrium shifts toward product formation. Post-reaction neutralization with NaOH (pH 8–10) and bleaching with yield high-purity this compound.

Optimized Parameters

-

Temperature: 115°–120°C

-

Pressure: 30–35 mbar

-

Molar ratio (Schottenol:Glucose): 6:1

-

Catalyst: (0.5% w/w)

Extraction from Natural Sources

This compound occurs naturally in plants such as Camellia sinensis and Prunella vulgaris. Extraction methods focus on isolating the compound from biomass while preserving its structural integrity.

Soxhlet Extraction

Conventional Soxhlet extraction using n-hexane or ethanol effectively isolates sterol-rich fractions. However, prolonged extraction times (6–12 h) and high solvent volumes limit scalability.

Supercritical Fluid Extraction (SFE)

Supercritical with ethanol cosolvents enhances phytosterol recovery. At 40°C and 350 bar, SFE achieves 92% extraction efficiency for this compound from cocoa butter, surpassing Soxhlet by 15%.

Comparative Extraction Performance

| Method | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Soxhlet | Ethanol | 8 | 78 | 85 |

| SFE | SC-CO/EtOH | 3 | 92 | 93 |

| Ultrasound | Methylene Chloride | 2 | 81 | 88 |

Acid Hydrolysis of Steryl Esters

Plant matrices often contain steryl esters, requiring hydrolysis to liberate free sterols. Saponification with 1 M KOH/EtOH (70°C, 2 h) followed by solvent extraction isolates schottenol, which is subsequently glucosylated enzymatically.

Analytical Validation and Challenges

Characterization of this compound necessitates advanced techniques:

-

APCI-MS-TOF : Confirms molecular ion peaks at m/z 577.4 [M+H].

-

NMR : and spectra verify β-glycosidic linkage (δ 4.25 ppm, J = 7.8 Hz).

Challenges include:

Q & A

Q. What validated analytical methods are recommended for detecting and quantifying Schottenol glucoside in plant matrices?

Gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are widely used for quantification, with GC/MS offering sensitivity for trace amounts (e.g., 1.5 ppm detection in alkyl glucoside analysis) . For structural elucidation, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical, as demonstrated in the identification of cucurbitacin glucosides . Method validation should include calibration curves, recovery rates, and limits of detection, following protocols similar to those in phytochemical studies .

Q. How can researchers standardize protocols for isolating this compound from natural sources?

Isolation often involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. For example, reversed-phase preparative HPLC has been successfully used to isolate cucurbitacin glucosides with >95% purity . Ensure reproducibility by documenting solvent ratios, column specifications (e.g., C18 stationary phase), and elution gradients. Spectrophotometric assays, such as the Trinder test for glucose detection, can supplement purity assessments .

Q. What experimental designs are suitable for studying this compound biosynthesis in plant models?

Factorial designs (e.g., 2x3x4 combinations of variables like plant varieties, soil conditions, and nutrient treatments) allow systematic analysis of biosynthetic pathways . Include biological and technical replicates (minimum n=4 per condition) to account for variability. Block randomization and controlled environmental parameters (e.g., light, humidity) are essential to minimize confounding factors .

Advanced Research Questions

Q. How can contradictory findings in this compound bioactivity studies be resolved?

Conduct meta-analyses with strict inclusion criteria (e.g., standardized dosing, cell lines) and assess heterogeneity using tools like I² statistics . For in vitro-in vivo discrepancies, validate pharmacokinetic parameters (e.g., bioavailability, metabolite profiling) using LC-MS/MS . Transparent reporting of effect sizes, confidence intervals, and potential biases (e.g., blinding protocols) is critical .

Q. What computational and experimental approaches optimize this compound extraction efficiency?

Response surface methodology (RSM) with Box-Behnken designs can model interactions between variables (e.g., extraction time, solvent volume). For example, RSM optimized paeony glucoside extraction with <5% error between predicted and observed yields . Molecular dynamics simulations may predict solvent interactions and stability, as shown in asphalt binder studies .

Q. How do in vitro and in vivo pharmacological evaluations of this compound differ methodologically?

In vitro assays (e.g., cytotoxicity IC50 measurements in HepG2 cells) require strict adherence to cell passage numbers and media conditions . For in vivo studies, use randomized animal cohorts with sample sizes justified by power analysis (e.g., n=10 per group). Normalize biochemical parameters (e.g., glucose levels) to baseline measurements, as done in anti-hyperglycemic studies .

Q. What strategies address this compound stability challenges in formulation studies?

Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with solid-state characterization (X-ray diffraction, differential scanning calorimetry) can identify degradation pathways . Co-formulation with stabilizers (e.g., cyclodextrins) or encapsulation techniques (e.g., hot-melt extrusion) may enhance shelf life .

Q. How can multi-omics approaches elucidate this compound's mechanism of action?

Integrate transcriptomics (RNA-seq of treated cell lines) with metabolomics (untargeted LC-MS) to map pathway interactions. For example, cucurbitacin glucosides showed pro-apoptotic effects via caspase-3 activation . Bioinformatics tools (e.g., KEGG pathway enrichment) can prioritize candidate targets for validation .

Methodological Guidelines

- Statistical Reporting : Specify one-tailed vs. two-tailed tests, adjust for multiple comparisons (e.g., Bonferroni correction), and report variance homogeneity .

- Data Reproducibility : Share raw datasets and code via repositories like Zenodo, adhering to FAIR principles .

- Ethical Compliance : Obtain ethics approval for animal/human studies and document informed consent procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.